Fructosazine

Vue d'ensemble

Description

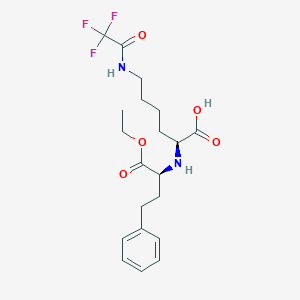

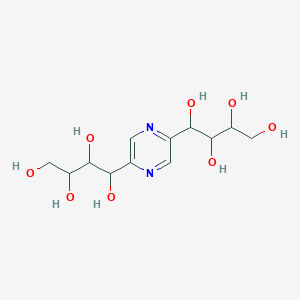

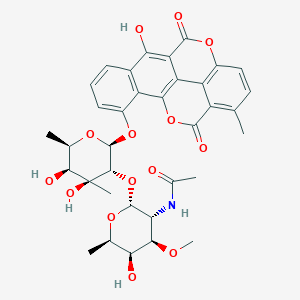

Fructosazine is a compound with the molecular formula C12H20N2O8 and a molecular weight of 320.30 . It is also known as (1R,1’R,2S,2’S,3R,3’R)-1,1’- (2,5-Pyrazinediyl)bis-1,2,3,4-butanetetrol .

Molecular Structure Analysis

Fructosazine has a molecular formula of C12H20N2O8 and a molecular weight of 320.30 .Chemical Reactions Analysis

Deoxy-fructosazine and its 6-isomer were isolated from the browning mixture prepared by the reaction between glucose and ammonia in a weak acidic medium .Physical And Chemical Properties Analysis

Fructosazine has a molecular formula of C12H20N2O8 and a molecular weight of 320.30 .Applications De Recherche Scientifique

Synthesis from Biomass

Fructosazine can be synthesized from D-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst . This process is part of the broader effort to utilize renewable bio-sourced feedstocks, such as marine biomass, for the production of value-added chemicals.

Flavoring Agent in Food Industry

Due to its structure, fructosazine serves as a flavoring agent in the food industry. Its synthesis from biomass derivatives makes it an attractive, sustainable option for flavor enhancement .

Pharmacological Potential

The aromatic heterocyclic compounds obtained from fructosazine synthesis have shown potential pharmacological action. This suggests possible applications in drug development and therapeutic treatments .

Physiological Effects

Fructosazine derivatives may exhibit physiological effects, which could be harnessed in creating health supplements or in medical research to understand certain metabolic pathways .

Eco-Compatible Routes for Chemical Synthesis

The synthesis of fructosazine represents an efficient, atom economical, and eco-compatible route for creating heterocyclic compounds. This aligns with the growing need for environmentally friendly chemical processes .

Valorization of Monosaccharides

Fructosazine’s synthesis pathway offers a new approach for the valorization of monosaccharides derived from biomass into value-added chemicals, contributing to a more sustainable chemical industry .

Renewable Resource Utilization

The compound’s synthesis from chitin and chitosan, which are abundant non-edible polysaccharides, highlights the use of renewable resources, reducing reliance on fossil fuels .

Green Chemistry

Fructosazine’s production process, which employs environmentally-friendly solvents and catalysts, is a testament to the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances .

Mécanisme D'action

Target of Action

Fructosazine primarily targets Escherichia coli AW 1.7 , a heat-resistant strain of E. coli . It interacts with the bacterial cell membrane, leading to changes in its integrity .

Mode of Action

Fructosazine exerts its antimicrobial action by permeabilizing the outer membrane of the bacteria . This permeabilization is based on an evaluation of bacterial membrane integrity using 1-N-phenyl-1-naphthylamine and propidium iodide . It damages the membrane integrity and causes DNA fragmentation .

Biochemical Pathways

Fructosazine is involved in the non-enzymatic glycation pathways . It modifies amino groups in proteins through the glycation process, which can affect protein folding and lead to the formation of advanced glycation end-products (AGEs) .

Pharmacokinetics

coli is pH-dependent, with a greater uptake at pH 5 compared to pH 7 . This suggests that the bioavailability of fructosazine may be influenced by the pH of the environment.

Result of Action

The action of fructosazine results in damage to the bacterial cell membrane and DNA fragmentation . Electron microscopy has revealed membrane structural damage by fructosazine at pH 5 and 7 . These effects contribute to its antimicrobial activity.

Action Environment

The action of fructosazine is influenced by environmental factors such as pH. Its uptake by E. coli is greater at pH 5 compared to pH 7 , suggesting that acidic environments may enhance its efficacy

Safety and Hazards

Fructosazine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Fructosazine has been reported to have antimicrobial activity, which suggests potential applications in the medical field . Additionally, an efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst has been reported, which could have implications for the large-scale production of Fructosazine .

Propriétés

IUPAC Name |

(1R,2S,3R)-1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQIVOYGNUVEB-PAUJSFGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157227 | |

| Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

CAS RN |

13185-73-4 | |

| Record name | Fructosazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13185-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)